3-Bromoisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromoisonicotinic acid derivatives involves regioselective lithiation processes. For instance, lithiation of 5-bromonicotinic acid protected as secondary or tertiary amide, as well as (4,4'-dimethyl)oxazoline with lithium amides, has been reported. This process has demonstrated unusual C-2 and C-4 regioselective lithiation using LTMP versus LDA, offering a new route to substituted nicotinic acid scaffolds (Robert et al., 2006).
Molecular Structure Analysis
The molecular structure of 3-Bromoisonicotinic acid and its derivatives has been extensively studied. This includes investigations into the polymorphic phase transformation in the 3-bromo-trans-cinnamic acid system, which exhibits two crystalline polymorphic forms. These studies provide insights into the thermodynamic and kinetic aspects of these transformations (Ahn et al., 2001).
Chemical Reactions and Properties
3-Bromoisonicotinic acid undergoes various chemical reactions, including bromocyclization and cross-coupling reactions. These reactions are facilitated by its active bromo group, which makes it a versatile building block for synthesizing complex molecules. For example, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization illustrates the compound's reactivity and utility in creating heterocyclic structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-Bromoisonicotinic acid, such as its polymorphic phases, have been investigated to understand its behavior under different conditions. The phase transformation studies of 3-bromo-trans-cinnamic acid have shed light on the structural properties of its polymorphic forms, contributing to the understanding of its physical characteristics (Ahn et al., 2001).
Chemical Properties Analysis
The chemical properties of 3-Bromoisonicotinic acid, including its reactivity and interaction with other molecules, have been a focus of research. Studies on electron-induced reactions in 3-Bromopyruvic acid, a related compound, have provided insights into its potential as an anti-cancer drug and its interactions with low-energy electrons, highlighting the significance of the bromine atom in its structure (Ferreira da Silva et al., 2019).
Scientific Research Applications
Anticancer Properties : 3-Bromopyruvic acid (3-BP) has been shown to be a potent anticancer compound, mainly due to its strong inhibition of glycolytic enzymes, especially glyceraldehyde 3-phosphate dehydrogenase. This inhibition is significant since cancer cells often rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect (Sadowska-Bartosz et al., 2014).
Cellular Uptake and Stability : The transport of 3-BP into cells is essential for its intracellular effects. Studies have shown that 3-BP uptake by human erythrocytes is linear within the first 3 minutes and is pH-dependent. However, the compound has a short half-life under physiological conditions, which has implications for its administration and stability in therapeutic applications (Glick et al., 2014).
Interaction with Glutathione : 3-BP reacts with glutathione (GSH) in cells, forming a conjugate. This reaction appears to be a major cause of GSH loss in cells treated with 3-BP, which can lead to oxidative stress (Sadowska-Bartosz et al., 2016).
Potential as a Radiosensitizer : Due to the presence of a bromine atom in 3-BP, it shows increased reactivity towards low-energy electrons. This suggests that 3-BP could act as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation therapy (Ferreira da Silva et al., 2019).
Synergistic Effects with Other Treatments : Research indicates that 3-BP can work synergistically with other anticancer treatments. For instance, a combination of 3-BP and methyl jasmonate showed enhanced efficacy in tumor-bearing mice without significant side effects on the kidney, liver, immune system, and body weight (Yousefi et al., 2020).
Targeted Drug Delivery : The construction of folic acid-modified liquid crystalline nanoparticles containing 3-BP demonstrated improved targeted antitumor effects in tumor-bearing nude mice, suggesting a promising avenue for minimizing the side effects of direct 3-BP chemotherapy (Hou et al., 2020).
Broad Antitumor Activity : 3-BP has been shown to have broad action against multiple cancer types, both in vitro and in vivo, suggesting its potential as a versatile anticancer agent (Azevedo-Silva et al., 2016).
Antifungal and Antiparasitic Properties : Besides its anticancer potential, 3-BP has also been found to have antifungal and antiparasitic properties, acting strongly against Cryptococcus neoformans and exhibiting inhibitory effects on various parasitic and bacterial enzymes (Dyląg et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-bromopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWWBFBRTXBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355886 | |
Record name | 3-bromoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisonicotinic acid | |
CAS RN |
13959-02-9 | |
Record name | 3-Bromoisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13959-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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